VU0359595

Phospholipase D1 Isoform selectivity Small-molecule inhibitor

Researchers studying PLD1-dependent signaling often face the challenge of isoform ambiguity when using non-selective inhibitors. VU0359595 (CID-53361951, ML-270) solves this problem as the first highly isoform-selective PLD1 inhibitor with sub-nanomolar potency. - >1,700-fold selectivity over PLD2 (IC50 3.7 nM vs. 6.4 µM), enabling clean pharmacological dissection of PLD1-specific pathways. - Validated in metastatic breast cancer invasion assays, primary astroglial proliferation studies, and multiple myeloma chemosensitization models. - Available from BenchChem with comprehensive quality documentation and flexible packaging options to meet your research timeline.

Molecular Formula C25H29BrN4O2
Molecular Weight 497.4 g/mol
Cat. No. B611731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0359595
SynonymsML-270, ML 270, ML270, VU0359595, VU-0359595, VU 0359595, CID-53361951, CID53361951, CID 53361951
Molecular FormulaC25H29BrN4O2
Molecular Weight497.4 g/mol
Structural Identifiers
SMILESCC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5
InChIInChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1
InChIKeyJSVNNLRZCJAYTQ-ORYQWCPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0359595: PLD1-Selective Inhibitor Overview


VU0359595 (CID-53361951, ML-270) is a small-molecule phospholipase D1 (PLD1) inhibitor with an IC50 of 3.7 nM and >1,700-fold selectivity over PLD2 (IC50 6.4 µM) [1]. It emerged from a diversity-oriented synthesis campaign at Vanderbilt University and is recognized as the first highly isoform-selective PLD inhibitor with sub-nanomolar potency [2].

PLD1 isoform-selective tool: Enables pharmacological dissection of PLD1-specific pathways without PLD2 cross-reactivity.
Selectivity assay context: Reported high isoform-selectivity window supports unambiguous target deconvolution in co-expression models.
First-in-class inhibitor probe: Recognized as the first highly isoform-selective PLD inhibitor; suitable for pathway-validation studies.

Why Generic PLD Inhibitors Cannot Replace VU0359595


PLD1 and PLD2 share significant structural homology yet fulfill distinct, non-redundant roles in receptor signaling, cytoskeletal reorganization, and vesicular trafficking [1]. Non-selective inhibitors such as halopemide (PLD1 IC50 ≈ 21 nM, PLD2 IC50 ≈ 20 nM) simultaneously block both isoforms, making it impossible to assign a phenotype to PLD1 or PLD2 alone [2]. Even earlier PLD1-preferring chemotypes like VU0155069 offer only ~20-fold selectivity, which is insufficient for unambiguous target deconvolution in cells where both isoforms are co-expressed [1]. The >1,700-fold selectivity window of VU0359595 eliminates this ambiguity, enabling clean pharmacological dissection of PLD1-dependent pathways without off-target PLD2 inhibition [1][2].

Pan-PLD inhibitor Halopemide shows near-equal potency on PLD1 and PLD2, obscuring isoform-specific roles and producing confounded phenotypes.
PLD1-preferring VU0155069 offers only limited selectivity; residual PLD2 inhibition may blur target deconvolution in dual-expressing cells.
Selectivity gap Isoform-selectivity differences may shift pathway interpretation; reported >1,700-fold window of VU0359595 mitigates this risk.

VU0359595: Head-to-Head Selectivity Comparison


Biochemical Selectivity: PLD1 vs. PLD2

In side-by-side enzymatic assays using recombinant human PLD1 and PLD2, VU0359595 inhibited PLD1 with an IC50 of 3.7 nM while requiring 6.4 µM to inhibit PLD2, yielding a selectivity ratio exceeding 1,700 [1]. In the same assay platform, the parent compound halopemide inhibited both isoforms with near-equal potency (PLD1 IC50 ≈ 21 nM, PLD2 IC50 ≈ 20 nM; selectivity ratio ≈ 1), and VU0155069 achieved only ~20-fold selectivity (PLD1 IC50 46 nM, PLD2 IC50 933 nM) [1][2].

Biochemical Selectivity
Head-to-head
VU0359595 PLD1 IC50 3.7 nM, PLD2 IC50 6.4 µM
Selectivity ratio >1,700-fold
Enables PLD1-exclusive pathway interpretation; halopemide and VU0155069 lack comparable selectivity.
Recombinant human PLD1/2, phospholipid vesicle assay.
Phospholipase D1 Isoform selectivity Small-molecule inhibitor

Cellular Target Engagement in Astroglia

In primary astroglial cultures from wild-type mice, VU0359595 at 500 nM reduced total PLD activity by 58% relative to vehicle control, as measured by phosphatidylbutanol accumulation [1]. In contrast, the PLD2-selective inhibitor VU0285655-1 at the same concentration did not produce comparable suppression, confirming that the majority of PLD activity in these cells is PLD1-driven [1].

Cellular PLD1 Engagement
Reported
58% reduction in PLD activity at 500 nM in primary astroglia
Translates biochemical selectivity to robust cellular PLD1 target engagement; PLD2 inhibitor did not replicate this.
Phosphatidylbutanol accumulation assay, mouse astroglial cultures.
Astroglia Phospholipase D activity Cellular pharmacology

Bortezomib Chemosensitization in Multiple Myeloma

In multiple myeloma cell lines, VU0359595 alone did not affect proliferation or apoptosis; however, co-treatment with bortezomib significantly enhanced growth inhibition, decreased mitochondrial membrane potential (MMP), and reduced ATP levels compared to bortezomib alone [1]. The combination also activated caspase-8, caspase-9, and caspase-3, and down-regulated anti-apoptotic BCL-2 expression [1].

Bortezomib Combination
Reported
VU0359595 + bortezomib enhanced apoptosis pathway activation and reduced mitochondrial membrane potential vs. bortezomib alone.
Supports apoptosis pathway-response interpretation in combination models; single-agent showed no cytotoxicity.
Multiple myeloma cell lines; caspase-8/-9/-3 activation and BCL-2 down-regulation observed.
Multiple myeloma Bortezomib synergy Apoptosis

Allosteric Inhibition vs. Active-Site Binding

Kinetic studies with truncated PLD1 (PLD1c.d311) indicate that VU0359595 does not compete with phospholipid substrate at the catalytic site; instead, it binds to an allosteric site to inhibit enzyme activity [1]. This contrasts with halopemide, which is predicted to interact with the active site based on competitive inhibition kinetics [1].

Allosteric Binding Mode
Method context
Non-competitive with phospholipid substrate; binds allosteric site distinct from halopemide active-site interaction.
Mechanistic distinction informs structure-based design and selectivity interpretation beyond active-site inhibitors.
Kinetic studies with truncated PLD1 (PLD1c.d311).
Allosteric inhibitor Enzyme mechanism Phospholipase D

VU0359595: PLD1-Driven Research Applications


Target Validation in Invasion and Metastasis Models

Use VU0359595 to selectively block PLD1 in metastatic breast cancer cell lines (e.g., MDA-MB-231) to dissect PLD1-specific contributions to cell invasion, as originally demonstrated using this compound in Matrigel invasion assays [1]. The >1,700-fold selectivity ensures that observed anti-invasive effects are attributable to PLD1 inhibition and not PLD2 cross-reactivity.

PLD1 Functional Dissection in Astroglial Signaling

Apply VU0359595 at 500 nM in primary mouse astroglial cultures to achieve ~58% reduction in PLD activity, enabling study of PLD1-dependent proliferation and cytokine release [2]. Pair with the PLD2-selective inhibitor VU0285655-1 as a counter-screen to confirm isoform specificity.

Proteasome Inhibitor Combination Screening in Hematological Cancers

Employ VU0359595 in combination with bortezomib in multiple myeloma cell lines (e.g., RPMI-8226, U266) to evaluate enhanced apoptosis and mitochondrial dysfunction [3]. The compound alone shows no single-agent cytotoxicity, making it an ideal tool for studying PLD1-dependent chemosensitization.

Application
Selection Property
Validation Focus
Invasion and Metastasis Model Studies
PLD1 selectivity window ensures anti-invasive endpoints derive from PLD1 inhibition
Anti-invasive endpoint review in breast cancer cell lines
Astroglial PLD1 Signaling Studies
Nanomolar cellular PLD1 target engagement confirmed in primary astrocytes
PLD1-dependent proliferation and cytokine release endpoints
Proteasome Inhibitor Combination Studies
PLD1-dependent chemosensitization context without single-agent cytotoxicity
Apoptosis pathway-response endpoints in hematological cancer models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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